5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS No.:
Cat. No.: VC19964731
Molecular Formula: C11H9N5
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9N5 |
|---|---|
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C11H9N5/c12-10-14-11-13-9(6-7-16(11)15-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15) |
| Standard InChI Key | JVSWDRKCFPOJLM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=NC(=NN3C=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
5-Phenyl- triazolo[1,5-a]pyrimidin-2-amine consists of a fused bicyclic system: a pyrimidine ring (six-membered) fused with a 1,2,4-triazole ring (five-membered). The phenyl group at position 5 introduces hydrophobicity, while the amine at position 2 enhances hydrogen-bonding capacity. This configuration enables interactions with biological targets such as enzymes and receptors .
Molecular Formula and Weight
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Molecular Formula: C₁₁H₉N₅
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Molecular Weight: 227.23 g/mol
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logP: Estimated ~2.5–3.0 (based on analogs like 7-substituted derivatives )
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Hydrogen Bond Acceptors: 5 (3 from triazole, 2 from pyrimidine)
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Polar Surface Area: ~70 Ų (calculated using fragment-based methods)
Spectroscopic Characteristics
While experimental spectral data for this specific compound are unavailable, related triazolo[1,5-a]pyrimidines exhibit distinct NMR and IR patterns:
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¹H-NMR: Aromatic protons resonate between δ 7.2–8.6 ppm, with the amine proton appearing as a broad singlet near δ 5.5–6.0 ppm .
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IR: Strong absorption bands for C=N (1625–1630 cm⁻¹) and N–H stretching (3300–3500 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-phenyl- triazolo[1,5-a]pyrimidin-2-amine can be inferred from methods used for analogous compounds :
Step 1: Formation of the Triazolo-Pyrimidine Core
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Starting Materials: 1-Phenylpentane-1,3-dione and 3-amino-1,2,4-triazole.
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Reaction Conditions: Heating at 160°C under solvent-free conditions.
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Intermediate: 5-Phenyl- triazolo[1,5-a]pyrimidin-7-ol (yield: 60–70%) .
Optimization Challenges
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Yield Limitations: Amination steps often suffer from moderate yields (30–50%) due to competing hydrolysis .
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Purification: Silica gel chromatography with CH₂Cl₂:MeOH (20:1) is typically required to isolate the pure amine .
Biological Activities and Mechanisms
Anticonvulsant Activity
Structural analogs with hydrophobic substituents (e.g., 7-alkoxy derivatives) show efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models . The phenyl group at position 5 facilitates blood-brain barrier penetration, while the amine may modulate GABAergic pathways .
Anticancer Properties
Although direct evidence is lacking, related compounds exhibit antiproliferative effects against MGC-803 (gastric cancer) and HCT-116 (colon cancer) cells (IC₅₀: <10 μM). Mechanistically, these derivatives inhibit ERK signaling and induce apoptosis via caspase-3 activation.
Comparative Analysis with Related Derivatives
Future Research Directions
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Synthetic Chemistry: Develop one-pot methodologies to improve amination yields.
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Biological Screening: Evaluate the compound against SARS-CoV-2 RdRP and epilepsy models.
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Structure-Activity Relationships (SAR): Systematically modify positions 2 and 5 to optimize potency and pharmacokinetics.
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